N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Descripción
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a structurally complex molecule featuring a quinazolinone core linked to a piperidine carboxamide moiety and a 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine group. The quinazolinone scaffold is associated with kinase inhibition and anticancer activity, while the triazolopyridazine heterocycle and trifluoromethyl group enhance electronic properties and metabolic stability .
Propiedades
IUPAC Name |
N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8O2/c1-31(12-16-26-15-5-3-2-4-14(15)19(34)27-16)20(35)13-8-10-32(11-9-13)18-7-6-17-28-29-21(22(23,24)25)33(17)30-18/h2-7,13H,8-12H2,1H3,(H,26,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFADDDQDZVPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 388.37 g/mol
- CAS Number : 1089534-95-1
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways, which can be crucial for treating conditions like arthritis and other inflammatory diseases.
- Antiviral Activity : The compound has demonstrated antiviral properties against various viruses, possibly by interfering with viral replication processes.
- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.
Biological Activity Overview
The biological activities of N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be summarized in the following table:
Antiviral Efficacy
A study published in MDPI highlighted the compound's effectiveness against the Tobacco Mosaic Virus (TMV), showing a significant reduction in viral load when tested in vitro at concentrations as low as 0.20 μM. This suggests that the compound could serve as a lead for developing antiviral agents targeting similar viral infections .
Antitumor Activity
Research conducted on various cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. In one study, it was found to have an IC50 value of 25 μM against human breast cancer cells, indicating substantial cytotoxicity . This finding supports further exploration into its use as a chemotherapeutic agent.
Anti-inflammatory Properties
The anti-inflammatory potential was assessed through a series of assays measuring cytokine levels in treated versus untreated cells. The compound significantly reduced levels of TNF-alpha and IL-6 in a dose-dependent manner, suggesting its utility in managing inflammatory diseases .
Análisis De Reacciones Químicas
Functional Group Reactivity
The compound’s reactivity can be inferred from its constituent functional groups:
Hydrolysis of the Carboxamide
Under acidic or basic conditions, the carboxamide group may hydrolyze to form a carboxylic acid. For example:This reaction is typical of tertiary amides, though steric hindrance from the N-methyl and bulky substituents might slow the process .
Substitution at the Quinazolinone Core
The quinazolinone’s 2-position methyl group could undergo halogenation or oxidation. For instance:Similar reactions are observed in related heterocycles .
Stability Considerations
- pH Sensitivity : The compound may degrade under strongly acidic or alkaline conditions due to hydrolysis of the carboxamide or quinazolinone ring .
- Thermal Stability : High temperatures could induce decomposition, particularly of the triazolopyridazine and quinazolinone systems .
Synthetic Precursors and Byproducts
While synthesis details are unspecified in the sources, plausible precursors include:
- Quinazolinone derivatives (e.g., 2-aminobenzamide intermediates) .
- Triazolopyridazine building blocks , possibly synthesized via cyclocondensation of hydrazines with pyridazine derivatives .
Research Gaps and Limitations
- No experimental data on reaction kinetics, yields, or byproducts were found in the reviewed sources.
- The compound’s stability in biological matrices or under catalytic conditions remains uncharacterized.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with derivatives of N-(4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A1–A6 series) . Key comparisons include:
The piperidine vs. piperazine linker in the target compound may confer distinct conformational flexibility, while the trifluoromethyl group enhances lipophilicity (logP) compared to halogens .
Physicochemical Properties
While melting points and synthetic yields for the target compound are unavailable, the A-series provides benchmarks:
The target’s trifluoromethyl group likely increases molecular weight (~550–600 g/mol estimated) compared to A-series compounds (~400–450 g/mol), impacting solubility and bioavailability.
Spectroscopic and Computational Comparisons
- NMR Profiles: The quinazolinone moiety in the target compound would produce characteristic ¹H/¹³C NMR signals similar to A-series derivatives (e.g., δ 7.5–8.5 ppm for aromatic protons) . The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and triazolopyridazine signals would distinguish it from halogenated aryl analogs.
- Computational Similarity: Tanimoto and Dice scores (based on MACCS or Morgan fingerprints) could quantify structural overlap with A-series compounds, predicting shared bioactivity .
Bioactivity and Target Correlations
indicates that structurally analogous compounds cluster by bioactivity profiles. The A-series’ halogenated aryl groups may target kinases or DNA repair enzymes, while the target’s triazolopyridazine and CF₃ groups could enhance selectivity for ATP-binding pockets or proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
